molecular formula C13H19NO B177217 4-(4-Methoxy-benzyl)-piperidine CAS No. 37581-26-3

4-(4-Methoxy-benzyl)-piperidine

Cat. No.: B177217
CAS No.: 37581-26-3
M. Wt: 205.3 g/mol
InChI Key: LPFCHIMEOSLIGN-UHFFFAOYSA-N
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Description

4-(4-Methoxy-benzyl)-piperidine is an organic compound that features a piperidine ring substituted with a 4-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxy-benzyl)-piperidine typically involves the reaction of 4-methoxybenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

4-Methoxybenzyl chloride+PiperidineThis compound+HCl\text{4-Methoxybenzyl chloride} + \text{Piperidine} \rightarrow \text{this compound} + \text{HCl} 4-Methoxybenzyl chloride+Piperidine→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxy-benzyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like sodium azide.

Major Products:

    Oxidation: 4-(4-Formyl-benzyl)-piperidine or 4-(4-Carboxy-benzyl)-piperidine.

    Reduction: this compound derivatives.

    Substitution: Various substituted benzyl-piperidine derivatives.

Scientific Research Applications

4-(4-Methoxy-benzyl)-piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 4-(4-Hydroxy-benzyl)-piperidine
  • 4-(4-Methyl-benzyl)-piperidine
  • 4-(4-Chloro-benzyl)-piperidine

Uniqueness: 4-(4-Methoxy-benzyl)-piperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-4-2-11(3-5-13)10-12-6-8-14-9-7-12/h2-5,12,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFCHIMEOSLIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395671
Record name 4-(4-Methoxy-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37581-26-3
Record name 4-(4-Methoxy-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-methoxyphenyl)methyl]piperidine
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